![molecular formula C19H19N3O2 B2368916 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide CAS No. 899745-62-1](/img/structure/B2368916.png)
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide
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Description
“N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.28 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18)
. The canonical SMILES structure is CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 245.116426730 g/mol and the monoisotopic mass is 245.116426730 g/mol . The topological polar surface area is 70.6 Ų . The compound has a heavy atom count of 18 .Scientific Research Applications
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide has been investigated for its potential as an antimicrobial agent. Researchers have explored its activity against bacteria, fungi, and other pathogens. For instance, derivatives of this compound have demonstrated effectiveness in enhancing the impact of antibiotics in vivo .
- Molecular hybridization strategies in drug design have led to promising results against multifactorial diseases, including cancer. N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide derivatives have been studied in this context. Specifically, compounds with a dithiocarbamate scaffold at N2 or C4 positions have shown potential .
- The chemical properties of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide make it an interesting candidate for drug delivery systems. Its solubility, stability, and ability to encapsulate other molecules could be harnessed for targeted drug delivery .
Antimicrobial Agents
Cancer Research
Drug Delivery Systems
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-14(13-8-4-3-5-9-13)18(23)20-12-17-15-10-6-7-11-16(15)19(24)22-21-17/h3-11,14H,2,12H2,1H3,(H,20,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJTJREPBRORQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide |
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